molecular formula C12H20N2O B13061808 [(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine

[(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine

Cat. No.: B13061808
M. Wt: 208.30 g/mol
InChI Key: ARSUVCXZMPBKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxypyridin-3-yl)methylamine is an organic compound with the molecular formula C₁₂H₂₀N₂O It is a derivative of pyridine, featuring a methoxy group at the second position and a methylbutylamine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxypyridine and 2-methylbutylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with 2-methoxypyridine.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxypyridin-3-yl)methylamine may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-3-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of (2-Methoxypyridin-3-yl)methylamine, which can be further utilized in organic synthesis or medicinal chemistry.

Scientific Research Applications

(2-Methoxypyridin-3-yl)methylamine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxypyridin-3-yl)methylamine: Similar structure with a different alkyl group.

    (2-Methoxypyridin-3-yl)methylamine: Another derivative with a different alkyl group.

Uniqueness

(2-Methoxypyridin-3-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and methylbutylamine group provide unique reactivity and binding characteristics compared to other similar compounds.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-2-methylbutan-1-amine

InChI

InChI=1S/C12H20N2O/c1-4-10(2)8-13-9-11-6-5-7-14-12(11)15-3/h5-7,10,13H,4,8-9H2,1-3H3

InChI Key

ARSUVCXZMPBKRO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=C(N=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.